Product packaging for Estradiol-17beta-glucuronide(Cat. No.:CAS No. 1806-98-0)

Estradiol-17beta-glucuronide

Cat. No.: B117836
CAS No.: 1806-98-0
M. Wt: 448.5 g/mol
InChI Key: MTKNDAQYHASLID-QXYWQCSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Estradiol-17beta-glucuronide (E17βG) is a major conjugated metabolite of 17β-estradiol, formed in the liver via glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) . This phase II reaction significantly increases the water solubility of the parent estrogen, facilitating its biliary and urinary excretion . As a critical analytical standard and research tool, this compound is vital for investigating the complex disposition and biological activity of estrogen metabolites. Main Research Applications: This compound is extensively used in transporter and metabolism studies. It serves as a model substrate for key ATP-binding cassette (ABC) transporters, including Multidrug Resistance-Associated Proteins 2, 3, and 4 (MRP2/3/4) and Breast Cancer Resistance Protein (BCRP), which are pivotal for the hepatobiliary excretion and systemic distribution of conjugated metabolites . Research utilizing radiolabeled this compound, specifically [Estradiol-6,7-3H(N)]-, has demonstrated its utility in characterizing bidirectional transport across hepatic endoplasmic reticulum membranes and in uptake assays in cells expressing Organic Anion Transporting Polypeptides (OATPs) . Furthermore, its role has been investigated in gamma-scintigraphic imaging and biodistribution studies in animal models to target estrogen receptor-positive tissues, highlighting its potential in radiopharmaceutical development . It is also a crucial reagent for studying drug-induced cholestasis, as it has been identified as an agonist of the G protein-coupled estrogen receptor (GPER) . Research Value and Mechanism: this compound provides a key to understanding the inactivation and elimination pathways of endogenous estrogens. Its transport across cellular membranes is not mediated by passive diffusion but is exclusively facilitated by specific membrane transporters . This makes it an indispensable probe for characterizing the function and inhibition of these critical drug-transport systems in vitro and in vivo. While it exhibits significantly lower potency for the nuclear estrogen receptors (ERα and ERβ) compared to estradiol, its activity on the GPER suggests it can elicit specific rapid, non-genomic signaling responses in certain tissues, which may be relevant in pathophysiological conditions like cholestasis . Chemical Profile: The compound is a steroidal glycoside with the chemical formula C~24~H~32~O~8~ and an average molecular weight of 448.51 g/mol . It is supplied as a solid and must be stored at -20°C. Disclaimer: This product is labeled with [Estradiol-6,7-3H(N)]- and is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O8 B117836 Estradiol-17beta-glucuronide CAS No. 1806-98-0

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKNDAQYHASLID-QXYWQCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862756
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806-98-0
Record name Estradiol 17β-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Formation and Glucuronidation Dynamics

Uridine 5′-Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing 17β-Glucuronidation

Several UGT isoforms have been identified to catalyze the formation of Estradiol-17beta-glucuronide (E2-17G). jst.go.jp These enzymes exhibit varying degrees of activity and specificity towards the 17β-hydroxyl group of estradiol (B170435).

Among the various UGT isoforms, UGT2B7 is recognized as a key enzyme in the 17β-glucuronidation of estradiol. cohlife.orgnih.gov It displays a high catalytic efficiency for this reaction. jst.go.jp Studies using recombinant human UGTs have demonstrated that UGT2B7 is a major contributor to the formation of estradiol-17-glucuronide. nih.gov In fact, it is considered one of the primary isoforms responsible for glucuronidating steroids at the 3α- and 17β-hydroxyl positions. cohlife.org The significant expression of UGT2B7 in the liver underscores its importance in the systemic clearance of estradiol. jst.go.jp

While UGT2B7 plays a primary role, other UGT isoforms also contribute to the formation of this compound. These include UGT1A3, UGT1A4, UGT1A10, UGT2A1, UGT2B15, and UGT2B17. jst.go.jpnih.gov The relative contribution of these isoforms can vary depending on their expression levels in different tissues. For instance, UGT1A10 is predominantly found in extrahepatic tissues. jst.go.jp UGT2B17 also favors the 17-OH position for glucuronidation. nih.gov The UGT2B family of enzymes, in general, is considered responsible for the majority of steroid glucuronidation in humans. oup.com

The kinetics of estradiol 17-glucuronidation can differ significantly between tissues, suggesting the involvement of different UGT isoforms with varying substrate affinities. jst.go.jp In human liver and small intestine microsomes, the formation of E2-17G exhibits biphasic kinetics, indicating the action of at least two different enzymes—a high-affinity and a low-affinity enzyme. nih.gov

TissueKinetic ModelHigh-Affinity Km (µM)Low-Affinity Km (µM)S50 (µM)
Human Liver Biphasic1.793.72-
Human Small Intestine Biphasic1.1211.36-
Human Kidney Hill Equation--1.73

Km represents the Michaelis constant, indicating the substrate concentration at which the reaction rate is half of the maximum. A lower Km value corresponds to a higher affinity of the enzyme for the substrate. S50 is the substrate concentration that produces a half-maximal velocity. nih.gov

In the human kidney, however, the formation of E2-17G follows the Hill equation, implying a different enzymatic profile compared to the liver and small intestine. nih.gov The intrinsic clearance (CLint) values for recombinant UGT2B7 have been shown to be significantly higher than for other isoforms like UGT2B17, UGT1A4, and UGT1A3, further highlighting the catalytic efficiency of UGT2B7. jst.go.jp

Tissue-Specific Glucuronidation Profiles

The process of estradiol glucuronidation is not confined to a single organ but occurs in various tissues, each with a distinct profile of UGT enzyme expression.

The liver is a primary site for estradiol metabolism and glucuronidation. wikipedia.orgnih.gov Hepatic microsomes demonstrate robust activity in forming both estradiol-3-glucuronide and estradiol-17β-glucuronide. cohlife.org The high expression of UGT2B7 and UGT1A4 in the liver contributes significantly to this process. jst.go.jp The biphasic kinetics observed in the liver suggest a complex interplay between different UGT isoforms in regulating the local concentrations of active estradiol. nih.gov

Significant glucuronidation of estradiol also occurs in extrahepatic tissues, such as the small intestine and the kidney. jst.go.jpnih.gov The small intestine exhibits biphasic kinetics for E2-17G formation, similar to the liver. jst.go.jp This is noteworthy as the small intestine is a key site for the first-pass metabolism of orally administered substances. wikipedia.org

The kidney also plays a crucial role in estradiol glucuronidation. jst.go.jp Interestingly, the maximum clearance for E2-17G formation in the human kidney has been found to be higher than the intrinsic clearance in the liver, suggesting that the kidney is a significant organ for the conjugation of certain UGT substrates. jst.go.jpnih.gov The different kinetic profile in the kidney (following the Hill equation) points to a unique composition of UGT isoforms in this tissue compared to the liver and small intestine. jst.go.jpnih.gov

Species-Specific Differences in Glucuronidation Kinetics and Product Distribution

The enzymatic process of attaching glucuronic acid to the 17-hydroxy position of β-estradiol (E2) displays considerable differences in its kinetic properties and outcomes across various species and even between different tissues within the same organism. nih.govjst.go.jp These variations are largely attributed to the differing expression patterns and activities of UGT isoforms. jst.go.jp

In humans, the formation of estradiol 17-glucuronide (E17G) in the liver and small intestine follows a complex pattern known as biphasic kinetics. nih.govjst.go.jp This suggests that at least two different UGT isoforms, one with a high affinity and another with a low affinity for estradiol, are involved in the reaction in these tissues. nih.govjst.go.jp In contrast, E17G formation in the human kidney is best described by the Hill equation, implying that the UGT isoforms active in the kidney are different from those in the liver and small intestine. nih.govjst.go.jp

The kinetic landscape is different in rodents. In rats, the liver and kidney also show biphasic kinetics for E17G formation, but the small intestine's activity is fitted to the Hill equation. nih.govjst.go.jp For mice, all three tissues—liver, small intestine, and kidney—demonstrate biphasic kinetics. nih.govjst.go.jp

The distribution of glucuronidated products is also influenced by the specific UGT enzymes involved. While many isoforms can act on estradiol, UGT2B7, which is highly expressed in the liver, is a key contributor to the formation of estradiol-17-glucuronide. nih.gov Other isoforms, such as UGT1A10 and UGT2A1, are more active in extra-hepatic tissues and also contribute to glucuronidation at the 17-OH position. nih.gov

Below is a summary of the kinetic models for Estradiol-17-beta-glucuronide formation in various tissues and species.

SpeciesTissueKinetic Model
HumanLiverBiphasic
HumanSmall IntestineBiphasic
HumanKidneyHill Equation
RatLiverBiphasic
RatSmall IntestineHill Equation
RatKidneyBiphasic
MouseLiverBiphasic
MouseSmall IntestineBiphasic
MouseKidneyBiphasic

This table summarizes the kinetic models describing the formation of Estradiol-17-beta-glucuronide in microsomes from different tissues and species, based on data from scientific studies. nih.govjst.go.jp

The specific kinetic parameters further highlight these differences. For instance, the high-affinity enzyme in the human liver has a Kₘ value of 1.79 µM for E17G formation, while the low-affinity enzyme has a Kₘ of 3.72 µM. nih.govjst.go.jp

Tissue (Human)Enzyme/ModelKinetic Parameter (Value)
LiverHigh-Affinity EnzymeKₘ (1.79 µM)
LiverLow-Affinity EnzymeKₘ (3.72 µM)
Small IntestineHigh-Affinity EnzymeKₘ (1.12 µM)
Small IntestineLow-Affinity EnzymeKₘ (11.36 µM)
KidneyHill EquationS₅₀ (1.73 µM)

This table presents the determined kinetic parameters for Estradiol-17-beta-glucuronide formation in human tissue microsomes. Kₘ represents the Michaelis constant, indicating the substrate concentration at which the reaction rate is half of the maximum. S₅₀ is the substrate concentration that provokes a response halfway between the baseline and maximum response. nih.govjst.go.jp

Modulatory Effects on Glucuronidation Pathways

The enzymatic pathways responsible for estradiol glucuronidation are not static; their activity can be significantly altered by the presence of other compounds. This modulation can manifest as either an increase (activation) or decrease (inhibition) in the rate of glucuronide formation. The two primary sites of estradiol glucuronidation, the 3-position and the 17-position, are catalyzed by different UGT enzymes and respond differently to modulators. researchgate.net In human liver microsomes, estradiol-17-glucuronidation generally follows standard Michaelis-Menten kinetics, whereas estradiol-3-glucuronidation can exhibit more complex homotropic activation kinetics. researchgate.net

Certain compounds can act as "heterotropic activators," meaning they increase the enzymatic activity towards the primary substrate. A notable example is the isoflavone (B191592) daidzein (B1669772), a component of soy, which has been shown to stimulate the formation of estradiol-3-glucuronide. nih.govnih.gov This effect can be dependent on the concentration of the modulator; for instance, daidzein and the synthetic estrogen 17α-ethynylestradiol activate estradiol-3-glucuronidation at low concentrations but inhibit the reaction at higher concentrations. nih.gov This activation by daidzein appears to be specific, as it does not affect the glucuronidation of estradiol's catechol metabolites. nih.gov

Conversely, many compounds can inhibit these pathways. Estradiol-17-glucuronidation is known to be inhibited by substances such as 17α-ethynylestradiol, estriol, and the flavonoid naringenin. researchgate.net The flavonoid tangeretin (B192479) has been identified as a potent inhibitor of estradiol 3-glucuronidation. researchgate.net The activity of these pathways can also be influenced by the experimental conditions themselves, with organic solvents like methanol (B129727) and ethanol (B145695) having the potential to significantly alter glucuronidation kinetics in laboratory settings. researchgate.net

Modulatory CompoundEffectTarget Pathway
DaidzeinActivation (at low conc.) / Inhibition (at high conc.)Estradiol-3-glucuronidation
17α-EthynylestradiolActivation (at low conc.) / Inhibition (at high conc.)Estradiol-3-glucuronidation
17α-EthynylestradiolInhibitionEstradiol-17-glucuronidation
EstriolInhibitionEstradiol-17-glucuronidation
NaringeninInhibitionEstradiol-17-glucuronidation
TangeretinInhibitionEstradiol-3-glucuronidation

This table summarizes the effects of various compounds on the glucuronidation of estradiol at the 3- and 17-positions, as observed in human liver microsomes. researchgate.netnih.govnih.gov

Membrane Transporter Interactions and Disposition Kinetics

Hepatocyte Uptake Mechanisms

The initial step in the hepatic clearance of Estradiol-17beta-glucuronide from the bloodstream is its transport into liver cells, or hepatocytes. This process is not passive but is facilitated by specific carrier proteins embedded in the basolateral membrane of these cells.

Organic Anion Transporting Polypeptides (OATPs) as High-Affinity Substrates

The uptake of this compound into human hepatocytes is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3). nih.govnih.gov These transporters are located on the sinusoidal membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous compounds and drugs from the blood. nih.gov The significant role of these transporters is highlighted by the common use of this compound as a probe substrate in in vitro studies designed to investigate OATP1B1 and OATP1B3 inhibition. nih.gov While passive diffusion plays a minor role, active transport processes account for the vast majority of the compound's uptake into hepatocytes. nih.gov

Table 1: Key Hepatocyte Uptake Transporters for this compound

Transporter Family Specific Transporter(s) Cellular Location Function
Organic Anion Transporting Polypeptides (OATPs) OATP1B1, OATP1B3 Basolateral (Sinusoidal) Membrane Mediate uptake from blood into hepatocytes. nih.govnih.gov

Carrier-Mediated Electrogenic Transport in Basolateral Membranes

Studies using basolateral membrane vesicles from rat liver have characterized the transport of this compound as a carrier-mediated, electrogenic process. nih.goviaea.org This transport is temperature-dependent and saturable, indicating the involvement of a finite number of transport proteins. nih.gov The process is described as facilitated diffusion of an anion, which is markedly stimulated by an inside-positive membrane potential. nih.gov This electrogenic nature suggests that the transport is driven by the electrical gradient across the cell membrane. nih.goviaea.org The uptake is not dependent on sodium (Na+), chloride (Cl-), or hydroxide (B78521) (OH-) gradients. nih.gov

Table 2: Kinetic Parameters of this compound Transport in Rat Liver Basolateral Membrane Vesicles

Parameter Value Unit
Apparent Michaelis constant (Km) 13 µM
Maximal velocity (Vmax) 29 pmol·mg protein-1·5 s-1

Data from a study characterizing transport in basolateral membrane vesicles from male rat liver. nih.gov

Biliary Excretion Pathways

Once inside the hepatocyte, this compound is effluxed from the cell into the bile canaliculi for elimination from the body. This is a critical step in its disposition and is mediated by an ATP-dependent export pump on the apical membrane of the hepatocyte.

Role of P-glycoprotein (MDR1) in Biliary Efflux

P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene, is an ATP-dependent efflux transporter located in the canalicular membrane of hepatocytes. It plays a role in the biliary excretion of a wide range of compounds. Studies have confirmed that estradiol-17β-glucuronide is a substrate for MDR1. nih.gov

Research utilizing membrane vesicles from insect cells expressing human MDR1 demonstrated direct, ATP-dependent transport of E2-17βG. This transport was found to be saturable, with a Michaelis-Menten constant (Km) of 62 µM. nih.gov Further investigations in perfused rat livers revealed that MDR1 substrates and modulators can influence E2-17βG-mediated cholestasis, a condition of reduced bile flow. nih.gov Infusion of P-gp substrates like daunorubicin (B1662515) or taxol protected against cholestasis induced by high doses of E2-17βG, suggesting a competitive interaction at the transporter level. nih.gov

However, the physiological significance of MDR1 in the biliary efflux of E2-17βG under normal conditions may be limited compared to other canalicular transporters like MRP2. Some studies in rats suggest that P-gp's influence on E2-17βG excretion is more pronounced at high, cholestatic doses rather than at physiological tracer doses. nih.gov This indicates that while MDR1 can transport E2-17βG, other transporters are likely the primary route for its biliary elimination under non-pathological conditions.

Basolateral Efflux from Hepatocytes to Blood

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) are key transporters responsible for the basolateral efflux of E2-17βG from hepatocytes into the blood. nih.govnih.gov Both are established ATP-dependent transporters that handle a variety of organic anion conjugates.

Studies using sandwich-cultured human hepatocytes (SCHH) have quantitatively demonstrated the importance of this pathway. E2-17βG is a confirmed substrate for both MRP3 and MRP4. nih.gov Research has shown that MRP3 transports various estrogen glucuronides with Km values typically below 20 µM. helsinki.fi Similarly, MRP4 has been identified as a transporter for this conjugate. nih.gov The comparable Km values of MRP3 and MRP4 for E2-17βG suggest that both transporters are likely contributors to its basolateral efflux. nih.gov

Mechanistic modeling based on data from human hepatocytes has underscored the critical role of basolateral elimination in the disposition of estradiol-17β-glucuronide. nih.govhelsinki.fi Research has estimated that the intrinsic basolateral efflux clearance (CLint,BL) of E2-17βG is approximately 1.6-fold higher than its intrinsic biliary excretion clearance (CLint,bile). nih.govhelsinki.fi This finding highlights that a substantial portion of E2-17βG taken up by hepatocytes is returned to systemic circulation rather than being directly eliminated into bile.

This pathway is particularly significant as a protective mechanism to prevent the accumulation of potentially cholestatic compounds within the liver. helsinki.fi Simulations have shown that basolateral efflux can compensate for impaired biliary excretion, and vice versa, to avoid toxic intracellular concentrations of E2-17βG. nih.govhelsinki.fi For instance, in cholestatic conditions where biliary excretion is compromised, the expression of basolateral transporters like MRP3 is often upregulated, enhancing this alternative elimination route. nih.gov However, if both biliary and basolateral efflux pathways are significantly impaired, hepatocyte exposure to E2-17βG can increase dramatically, by as much as 10-fold. nih.govhelsinki.fi This dual-efflux system demonstrates a robust cellular strategy to manage the disposition of endogenous metabolites.

Other Involved Transporters

Beyond the primary efflux pumps, several other transporters from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies are involved in the transport and disposition of estradiol-17β-glucuronide.

ABC Transporters:

MRP1 (ABCC1): This transporter is involved in the efflux of E2-17βG across the blood-brain barrier. nih.gov It has been shown to transport E2-17βG with a high affinity (Km of 1.5 to 2.5 µM). docking.orgnih.gov

MRP7 (ABCC10): While its specific role in E2-17βG transport is less defined, it is part of the same family as other key efflux transporters.

ABCG2 (BCRP): The breast cancer resistance protein is an apical efflux transporter that, along with MRP2, is involved in the biliary excretion of E2-17βG. nih.gov It recognizes E2-17βG as a substrate, with a reported Km of 44.2 µM. docking.org

OATP (Organic Anion Transporting Polypeptide) Transporters: These uptake transporters are located on the basolateral membrane of hepatocytes and are responsible for clearing E2-17βG from the blood into the liver. nih.gov

OATP1B1 (SLCO1B1): A major hepatic uptake transporter for E2-17βG. nih.govnih.govtandfonline.com It exhibits high affinity for this substrate, with reported Km values ranging from 2.5 to 8.29 µM. docking.org

OATP1B3 (SLCO1B3): Also a key player in the hepatic uptake of E2-17βG, often working in concert with OATP1B1. nih.govtandfonline.comresearchgate.net The reported Km value for OATP1B3 is around 24.6 µM. docking.org

OATP1A2, OATP1C1, OATP3A1: While part of the broader OATP family that transports organic anions, their specific, high-affinity contribution to E2-17βG transport is less characterized compared to OATP1B1 and OATP1B3.

The coordinated action of these uptake (OATP) and efflux (MRP, MDR1, ABCG2) transporters dictates the hepatic and systemic concentrations of estradiol-17β-glucuronide.

Transporter Interaction Data for Estradiol-17β-glucuronide

TransporterFamilyLocationRoleAffinity (Km)Reference
P-glycoprotein (MDR1)ABCCanalicularBiliary Efflux62 µM nih.gov
MRP1ABCBasolateral/BBBEfflux1.5 - 2.5 µM docking.orgnih.gov
MRP3ABCBasolateralBasolateral Efflux<20 µM nih.govhelsinki.fi
MRP4ABCBasolateralBasolateral EffluxNot specified nih.gov
ABCG2 (BCRP)ABCCanalicularBiliary Efflux44.2 µM docking.org
OATP1B1SLCBasolateralHepatic Uptake2.5 - 8.29 µM docking.org
OATP1B3SLCBasolateralHepatic Uptake24.6 µM docking.org

Biological Significance and Regulatory Physiology

Role in Estrogen Level Regulation and Feedback Mechanisms

The conjugation of estradiol (B170435) to form estradiol-17beta-glucuronide is a key step in estrogen metabolism, primarily occurring in the liver via UDP-glucuronyltransferase. wikipedia.org This process converts the potent, lipid-soluble estradiol into a more water-soluble and biologically less active form, facilitating its excretion through bile and urine. frontiersin.orgresearchgate.net This metabolic pathway is integral to maintaining hormonal balance and preventing the accumulation of excessive active estrogens.

Enterohepatic Recirculation of Estrogen Conjugates

Enterohepatic recirculation is a critical physiological process that significantly affects the pharmacokinetics of many substances, including estrogens. nih.gov After being conjugated in the liver and excreted into the bile, this compound enters the intestinal tract. frontiersin.orgresearchgate.net Here, it can be acted upon by gut bacteria, leading to its reabsorption and return to the liver via the portal vein, a process that prolongs the presence of estrogens in the body. frontiersin.orgresearchgate.net

This recirculation process contributes to maintaining a steady-state concentration of estrogens for use by target tissues. nih.gov It is estimated that about one-third to one-half of circulating estrogens are secreted in the bile, with a significant portion being reabsorbed after hydrolysis in the intestine. ujms.net

The deconjugation of this compound is primarily carried out by β-glucuronidase enzymes produced by specific bacteria within the gut microbiome. researchgate.netvibrant-wellness.com This enzymatic action cleaves the glucuronic acid moiety from the estradiol molecule, liberating the free, biologically active hormone. frontiersin.orgnih.gov The collection of gut microbial genes encoding these enzymes is referred to as the estrobolome. biomesight.com

Research has shown that an estrobolome rich in β-glucuronidase activity can lead to greater reabsorption of free estrogens. nih.gov This reactivation of estrogens within the gastrointestinal tract is a key step in their enterohepatic circulation. vibrant-wellness.comnih.gov The Human Microbiome Project has identified numerous β-glucuronidase genes within bacteria from phyla such as Bacteroidetes and Firmicutes. biomesight.com

The reabsorption of deconjugated estrogens contributes to secondary peaks in serum concentration-time curves, demonstrating the impact of this recirculation on estrogen pharmacokinetics. nih.gov This recycling mechanism allows the body to retain and reuse estrogens, thereby influencing their long-term physiological effects. youtube.com

Agonistic Activity towards G Protein-Coupled Estrogen Receptor (GPER)

This compound has been identified as an agonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor. wikipedia.org While its binding affinity for GPER is low, its agonistic activity may play a role in certain physiological processes, such as this compound-induced cholestasis. wikipedia.orgnih.gov The activation of GPER can trigger a variety of rapid, non-genomic signaling pathways within cells. nih.gov

It is important to note that while 17β-estradiol itself activates GPER, the agonistic activity of its glucuronidated metabolite suggests a broader role for estrogen conjugates beyond simple excretion. nih.govsemanticscholar.org

Receptor Research Findings
Receptor G Protein-Coupled Estrogen Receptor (GPER)
Ligand This compound
Activity Agonist wikipedia.org
Binding Affinity Low (>50 μM) nih.gov
Potential Implication May be involved in estradiol glucuronide-induced cholestasis wikipedia.org

Pathophysiological Roles and Clinical Correlates

Mechanisms of Estradiol-17beta-Glucuronide-Induced Cholestasis

E2-17G induces a rapid, dose-dependent, and reversible form of cholestasis. elsevier.es The underlying mechanisms involve the disruption of bile secretion at the canalicular membrane of hepatocytes, primarily through the impairment of key transport proteins and the activation of specific intracellular signaling cascades.

The administration of this compound leads to an immediate and significant inhibition of bile flow. elsevier.es This cholestatic effect impacts both the bile salt-dependent and bile salt-independent fractions of bile flow. elsevier.es Studies in perfused rat liver models demonstrate that E2-17G causes a dose-dependent decrease in bile flow and reduces the bile acid excretory rate. nih.gov This impairment is a direct consequence of the disruption of the transport systems responsible for secreting bile constituents from the hepatocyte into the bile canaliculus.

A primary mechanism behind E2-17G-induced cholestasis is the rapid removal, or endocytic internalization, of key transport proteins from the hepatocyte's canalicular membrane. elsevier.esmedigraphic.com The two main transporters affected are the Bile Salt Export Pump (BSEP, gene name ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2, gene name ABCC2). medigraphic.com BSEP is the primary transporter for monovalent bile salts, which are the main drivers of bile flow. MRP2 is responsible for secreting conjugated bilirubin (B190676) and other organic anions.

E2-17G triggers the retrieval of these transporters from the cell surface into the interior of the cell, effectively halting their function. medigraphic.comjst.go.jp This internalization leads to a failure of bile salt and other organic anion secretion, causing the cessation of bile flow and the accumulation of bile constituents within the liver cell. elsevier.esnih.gov Interestingly, the cholestatic effect of E2-17G is not observed in rats that genetically lack the MRP2 transporter, suggesting that MRP2's presence is required for E2-17G to induce the internalization of BSEP and cause cholestasis. elsevier.esnih.gov

The internalization of canalicular transporters is not a passive process but is orchestrated by a complex network of intracellular signaling pathways activated by E2-17G.

Classical Protein Kinase C (cPKC) and Phosphoinositide 3-Kinase (PI3K): Research has shown that both the cPKC and PI3K signaling pathways play complementary roles in the cholestasis induced by E2-17G. medigraphic.com Activation of these pathways is a critical step leading to the endocytosis of BSEP and MRP2. medigraphic.com While blocking either pathway individually provides partial protection against the cholestatic effect, inhibiting both pathways simultaneously almost completely prevents it. medigraphic.com

Estrogen Receptor Alpha (ERα): E2-17G activates Estrogen Receptor Alpha (ERα), the primary estrogen receptor expressed in hepatocytes. medigraphic.comnih.gov This activation is a key event in the cholestatic process. Studies have demonstrated that the activation of cPKC occurs before the activation of ERα, suggesting a sequential signaling cascade (cPKC → ERα) that leads to biliary secretion failure. medigraphic.comnih.gov

Cyclic AMP (cAMP): In contrast to the cholestatic-promoting pathways, the cyclic AMP (cAMP) signaling pathway has a protective role. Elevating intracellular cAMP levels can prevent the E2-17G-induced internalization of BSEP and MRP2. nih.govnih.gov This effect is thought to occur because cAMP stimulates the trafficking and insertion of transporter-containing vesicles back into the canalicular membrane, counteracting the endocytic process triggered by E2-17G. nih.gov

The cholestatic effects of E2-17G have been documented in different species, indicating a conserved mechanism of hepatotoxicity. The rat is a widely used and well-established experimental model for studying estrogen-induced cholestasis. elsevier.esnih.gov Research has also confirmed that non-human primates are susceptible to the cholestatic effects of E2-17G. nih.gov One study directly compared its effects in rats and rhesus monkeys, finding that E2-17G is hepatotoxic in both rodents and primates. nih.gov While there are significant species differences in the rate and location of E2-17G formation (glucuronidation), the fundamental susceptibility of the liver's bile secretory machinery to its disruptive effects is shared between these species. jst.go.jp

Association with Physiological and Pathological Conditions

The cholestatic properties of this compound are clinically relevant, particularly in conditions associated with high levels of circulating estrogens.

During the third trimester of pregnancy, maternal estrogen levels increase dramatically. This hormonal surge is a primary factor in the pathogenesis of Intrahepatic Cholestasis of Pregnancy (ICP), a liver disorder specific to gestation. researchgate.net ICP is characterized by intense itching (pruritus) and elevated serum bile acids in the mother.

High levels of estrogen metabolites, specifically glucuronidated estrogens like E2-17G, are strongly implicated in causing ICP. researchgate.net The mechanisms mirror those observed in experimental models: the elevated E2-17G impairs the function of the BSEP transporter, leading to decreased bile acid secretion, their accumulation in the liver and bloodstream, and the resulting clinical symptoms. researchgate.net The condition typically resolves quickly after delivery when the placental production of hormones ceases. researchgate.net Women with multiple gestations (e.g., twins or triplets) have even higher hormone levels and a correspondingly higher risk of developing ICP. researchgate.net

Data Tables

Table 1: Summary of Research Findings on this compound (E2-17G)

Area of Research Key Finding Affected Components Signaling Pathway Involvement References
Bile Flow E2-17G causes a rapid, dose-dependent, and reversible decrease in bile flow.Bile Salt-Dependent and -Independent FractionsNot Applicable elsevier.esnih.gov
Transporter Function E2-17G induces the endocytic internalization of key canalicular transporters from the cell membrane.BSEP (ABCB11), MRP2 (ABCC2)cPKC, PI3K, ERα elsevier.esnih.govmedigraphic.com
Signaling E2-17G activates multiple signaling pathways that cooperatively induce cholestasis.cPKC, PI3K, ERαcPKC activation precedes ERα activation. medigraphic.comnih.gov
Protective Mechanisms Elevation of intracellular cAMP counteracts the cholestatic effects of E2-17G.BSEP, MRP2cAMP stimulates transporter reinsertion. nih.govnih.gov
Clinical Correlation Elevated levels of E2-17G are implicated in the pathogenesis of Intrahepatic Cholestasis of Pregnancy (ICP).BSEP functionHormonal researchgate.net
Species Susceptibility Cholestatic effects of E2-17G are observed in both rodents and non-human primates.Biliary SecretionNot Applicable nih.gov

Link to Liver Disease

This compound is recognized as a potent cholestatic agent, meaning it can impair the formation and flow of bile from the liver. nih.govfrontiersin.org This effect is central to its association with certain liver diseases. Studies have demonstrated that E2-17G can induce cholestasis by interfering with the function of critical transport proteins located in the hepatocyte canalicular membrane, which are responsible for pumping bile acids and other compounds out of the liver cells and into the bile ducts. frontiersin.orgoup.com

One of the primary mechanisms of E2-17G-induced cholestasis involves the inhibition of the bile salt export pump (BSEP), also known as ABCB11, and the multidrug resistance-associated protein 2 (MRP2). frontiersin.orgwikipedia.orgnih.gov This inhibition leads to an accumulation of bile acids within the liver cells, which can cause cellular injury and further impair liver function. frontiersin.org The cholestatic potential of E2-17G is particularly relevant in conditions characterized by high estrogen levels, such as intrahepatic cholestasis of pregnancy (ICP). wikipedia.orgnih.gov In animal models, administration of E2-17G has been shown to reduce bile acid uptake by hepatocytes, further contributing to its cholestatic effects. wikipedia.org

TransporterRole in HepatocyteImpact of E2-17G Inhibition
BSEP (ABCB11) Primary transporter for bile salt excretion into bile.Reduced bile salt clearance, leading to intrahepatic accumulation. wikipedia.org
MRP2 (ABCC2) Transports a wide range of organic anions, including bilirubin glucuronide and E2-17G itself, into bile.Impaired excretion of conjugated compounds, contributing to cholestasis. frontiersin.orgoup.com

Potential Implications in Estrogen-Dependent Cancers and Tumor Formation

The role of estrogens in the development and progression of hormone-sensitive cancers, such as breast cancer, is well-established. mdpi.comfrontiersin.org While estradiol (B170435) itself is the primary driver, its metabolites, including this compound, are also implicated. The process of glucuronidation is generally considered a detoxification pathway, converting potent estrogens into water-soluble, excretable forms. nih.gov However, the local tissue environment can influence the fate and activity of these conjugates.

Human mammary cancer cell lines have been shown to be capable of forming estradiol glucuronides, including both estradiol-3-glucuronide and this compound. nih.gov This local metabolic activity within the breast tissue is significant. While glucuronides are considered biologically inactive, tissues that express the enzyme β-glucuronidase can reverse the conjugation process. wikipedia.orgnih.gov This enzyme can cleave the glucuronic acid moiety from E2-17G, thereby regenerating the potent estradiol locally within the tumor microenvironment. wikipedia.org This potential for reactivation contributes to the pool of active estrogens that can stimulate cancer cell proliferation. nih.gov

Interindividual Variability and Pharmacogenomics of UGTs

The enzymes responsible for the glucuronidation of estradiol are the UDP-glucuronosyltransferases (UGTs). nih.gov The activity of these enzymes exhibits significant variation among individuals, which can impact the metabolism and clearance of estrogens and, consequently, influence an individual's susceptibility to estrogen-related pathologies. oup.comnih.govnih.gov

This interindividual variability is largely attributed to genetic polymorphisms in the UGT genes. nih.govresearchgate.net Several UGT isoforms are involved in estrogen glucuronidation, with UGT1A1, UGT1A8, and UGT2B7 being particularly important. nih.govnih.gov Genetic variations in these enzymes can lead to altered enzyme expression or function, resulting in differences in the rate of estradiol glucuronidation.

A well-characterized polymorphism is found in the promoter region of the UGT1A1 gene, which can lead to reduced gene expression and, consequently, decreased glucuronidation capacity. oup.com Such genetic variations may contribute to differences in circulating estrogen levels and have been investigated as potential modifiers of risk for estrogen-dependent cancers. researchgate.net Studies have shown a wide range of glucuronyltransferase activity in human liver samples, highlighting the functional consequences of this genetic diversity. nih.govnih.gov

UGT EnzymePrimary Role in Estradiol GlucuronidationImpact of Genetic Polymorphisms
UGT1A1 Formation of estradiol-3-glucuronide. nih.govPolymorphisms in the promoter region can decrease enzyme expression, leading to reduced glucuronidation and potentially higher circulating estrogen levels. oup.comresearchgate.net
UGT2B7 Active in conjugating both estradiol and its hydroxylated metabolites. nih.govnih.govVariations can alter substrate specificity and conjugation rates.
UGT1A8 Primarily expressed in extrahepatic tissues and shows activity towards catechol estrogens. nih.govGenetic variants may influence local estrogen metabolism in tissues like the breast.

Drug-Drug Interactions and their Impact on Disposition

The disposition of this compound can be significantly altered by co-administered drugs that interfere with the UGT enzymes. Since glucuronidation is a major pathway for the metabolism of many drugs, there is potential for competitive inhibition or induction of the UGT enzymes. nih.govyoutube.com

Several drugs have been shown to inhibit the glucuronidation of estradiol in vitro. nih.govsemanticscholar.org For example, a study examining 29 drugs reported to induce gynecomastia found that several, including manidipine, nicardipine, and ketoconazole, could inhibit the formation of both estradiol-3-glucuronide and estradiol-17-glucuronide. nih.govsemanticscholar.org Such inhibition can lead to decreased clearance of estradiol, resulting in higher circulating levels of the active hormone and its metabolites.

This is clinically relevant as it can enhance the systemic effects of estrogens. drugs.com Conversely, drugs that induce UGT enzymes, such as certain anticonvulsants, can increase the rate of estradiol glucuronidation, leading to lower plasma concentrations and potentially reduced efficacy of estrogen-based therapies. nih.gov These interactions underscore the importance of considering concomitant medications when evaluating estrogen metabolism and its physiological effects.

Table of Drugs with Inhibitory Effects on Estradiol Glucuronidation This table is based on in vitro findings at a concentration of 100 µM.

Drug% Inhibition of Estradiol-3-glucuronide Formation% Inhibition of Estradiol-17-glucuronide Formation
Manidipine100%79%
Nicardipine92%<50%
Nisoldipine90%66%
Nifedipine84%<50%
Domperidone81%<50%
Tacrolimus80%<50%
Nitrendipine77%60%
Ketoconazole69%55%
Chlormadinone acetate<50%74%
(Data sourced from a study using human hepatic microsomes). nih.gov

Advanced Research Methodologies and Translational Prospects

Analytical Quantification in Biological Samples

Accurate quantification of Estradiol-17beta-glucuronide in biological samples is fundamental to understanding its pharmacokinetics and role in biological processes. Several highly sensitive and specific methods have been developed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of steroid conjugates, including this compound. nih.govfarmaciajournal.com This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids and their metabolites even at very low concentrations. nih.gov A key advantage of LC-MS/MS is its ability to distinguish between structurally similar isomers, such as this compound (E2-17G) and its positional isomer, Estradiol-3-glucuronide (E2-3G). nih.govwikipedia.org

The methodology typically involves an initial sample preparation step, such as solid-phase extraction, to isolate the analytes from complex biological matrices like plasma or urine. nih.gov Chromatographic separation is then achieved using a C18 analytical column, which separates the different compounds before they enter the mass spectrometer. nih.gov The use of electrospray ionization (ESI) is common for the analysis of steroid glucuronides. farmaciajournal.com

Researchers have successfully developed qualitative analytical systems using online solid-phase extraction coupled with an ion-trap time-of-flight mass spectrometer (LCMS-IT-TOF) to detect trace amounts of E2-17G and other estradiol (B170435) conjugates in aqueous samples. lcms.cz Furthermore, tandem mass spectrometry (MS/MS) in negative ion mode can be used to quantitatively determine the relative composition of different glucuronide isomers in a mixture, based on differences in the energy required to cause the loss of the glucuronic acid moiety. nih.gov

Radioimmunoassay (RIA) is a sensitive immunochemical technique that has been successfully applied to the direct measurement of estrogen glucuronides in biological fluids. portlandpress.com Specific RIAs have been developed for this compound, enabling its quantification in samples like urine without extensive pretreatment. portlandpress.comnih.gov

The principle of RIA involves a competitive binding reaction where the unlabeled antigen in the sample (E2-17G) competes with a fixed amount of radiolabeled antigen for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of E2-17G in the sample.

Studies have utilized direct RIA to measure urinary this compound to monitor ovulation induction therapy. nih.gov A significant correlation was found between serum estrogen levels and urinary E2-17G excretion in both 24-hour and overnight specimens. nih.gov While RIA provides high sensitivity, its accuracy can be influenced by the specificity of the antiserum used, and cross-reactivity with other metabolites can be a concern. nih.gov Therefore, validation against a reference method like isotope dilution-mass spectrometry is crucial for ensuring the accuracy of RIA results. nih.gov

Tritium-labeled this compound ([³H]E2-17G) is an indispensable tool for investigating the transport and binding characteristics of this compound. nih.govnih.gov The use of radiolabeled substrates allows for direct measurement of their interaction with cellular components, transporters, and membranes. mdpi.com

In uptake and binding assays, [³H]E2-17G is used to characterize specific transport proteins and binding sites. For example, it has been employed to study the activity of Organic Anion Transporting Polypeptides (OATPs), which are responsible for the uptake of E2-17G into hepatocytes. nih.gov Studies using isolated rat liver plasma membranes have utilized [³H]E2-17G to identify and characterize specific binding sites. nih.govnih.gov These binding studies revealed the presence of distinct high-affinity and low-affinity binding sites on both the basolateral and canalicular membranes of hepatocytes. nih.gov

The kinetic parameters of binding, such as the dissociation constant (Kd) and the maximum binding capacity (Bmax), can be determined through saturation and competition experiments. nih.govnih.gov These assays provide critical insights into the mechanisms of E2-17G transport and its potential role in physiological processes and pathologies like cholestasis. nih.gov

ParameterBasolateral Liver Plasma Membranes (bLPM)Canalicular Liver Plasma Membranes (cLPM)
High-Affinity Site (Kd1) 26 nM81 nM
High-Affinity Site (Bmax1) 0.26 pmol/mg protein0.61 pmol/mg protein
Low-Affinity Site (Kd2) 2.6 µM6.7 µM
Low-Affinity Site (Bmax2) 27 pmol/mg protein79 pmol/mg protein
Data derived from competition studies on rat liver plasma membranes. nih.gov

In Vitro Model Systems for Mechanistic Studies

In vitro models are essential for conducting detailed mechanistic studies on the metabolism and transport of this compound, providing a controlled environment that allows for the investigation of specific cellular and subcellular processes.

Isolated microsomal preparations, particularly from the liver, are a key in vitro system for studying the enzymatic processes involved in the formation of this compound. nih.govoup.com Microsomes are vesicles formed from the endoplasmic reticulum (ER), which contains the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. nih.govoup.com

Studies using liver microsomes have been instrumental in characterizing the kinetics of E2-17G formation. nih.gov These preparations can also be used to investigate the transport of newly synthesized glucuronides out of the ER lumen. Research with purified rat liver microsomes using [³H]E2-17G as a substrate has identified a novel, bidirectional protein carrier responsible for exporting the conjugate from the ER. nih.gov This transport process was found to be saturable, with specific kinetic parameters. nih.gov

Kinetic ParameterValue
Apparent Km 3.29 ± 0.58 µM
Vmax 0.19 ± 0.02 nmol·min⁻¹·mg protein⁻¹
Kinetic parameters for [³H]E2-17G uptake in rat liver microsomal vesicles. nih.gov

These models allow researchers to examine the influence of various inhibitors and substrates on both the synthesis and transport of E2-17G at a subcellular level. nih.gov

Hepatocyte culture systems, especially sandwich-cultured human hepatocytes (SCHH), represent a more integrated in vitro model that preserves the polarized nature of hepatocytes, including their canalicular (bile-forming) and basolateral (blood-facing) domains. helsinki.finih.govnih.gov This system is invaluable for studying the complete hepatic disposition of this compound, encompassing its uptake, potential metabolism, and excretion into both bile and blood. nih.gov

In humans, E2-17G is taken up into hepatocytes by OATPs, excreted into bile by Multidrug Resistance-Associated Protein 2 (MRP2), and can be effluxed back into the blood by MRP3 and MRP4. helsinki.finih.govnih.gov Studies using SCHH have been crucial in quantifying the relative contributions of these different transport pathways. nih.gov Mechanistic modeling applied to data from SCHH experiments has allowed for the calculation of specific clearance values for biliary excretion and basolateral efflux. helsinki.finih.govnih.gov

One significant finding from these studies is that the basolateral efflux of E2-17G is a major elimination pathway, with its intrinsic clearance being 1.6-fold higher than the intrinsic biliary excretion clearance. helsinki.finih.govnih.gov This highlights the important role of basolateral transporters like MRP3 and MRP4 in regulating the intracellular concentration of this cholestatic agent. nih.gov

Clearance ParameterValue (ml/min)/g liver
Intrinsic Biliary Excretion (CLint,bile) 0.11 ± 0.06
Intrinsic Basolateral Efflux (CLint,BL) 0.18 ± 0.03
Disposition of this compound in sandwich-cultured human hepatocytes. nih.govnih.gov

Membrane Vesicle Assays for Transporter Activity Characterization

Membrane vesicle assays are a critical in vitro tool for delineating the transport mechanisms of this compound across cellular membranes. These assays typically utilize inside-out oriented membrane vesicles isolated from cells or tissues that express specific transporters. This orientation allows for the direct measurement of ATP-dependent uptake of substrates into the vesicle, mimicking the efflux from the cytoplasm.

In the study of this compound, canalicular membrane vesicles from rat liver have been instrumental. Research has demonstrated that the transport of this compound is an active, ATP-dependent process. nih.gov Kinetic analyses of this transport in rat canalicular membrane vesicles revealed a saturable system, indicating the involvement of a carrier-mediated mechanism. nih.gov These studies identified this compound as a substrate for both the non-bile acid organic anion transport system and P-glycoprotein. nih.gov

Furthermore, vesicular transport studies have been pivotal in understanding the complex kinetics of Multidrug Resistance-Associated Protein 2 (MRP2), a key transporter for this compound. These assays have shown that this compound recognizes two cooperative binding sites on MRP2. solvobiotech.com Interestingly, the presence of certain MRP2 modulators can potentiate the transport of this compound, a phenomenon observable in vesicular transport assays. nih.gov The addition of ATP, but not AMP, stimulates the uptake of this compound into MRP2-expressing vesicles, confirming the energy-dependent nature of the transport. researchgate.net

The table below summarizes key findings from membrane vesicle assays involving this compound.

Vesicle SourceTransporter(s) InvestigatedKey Findings
Rat liver canalicular membranesNon-bile acid organic anion transport system, P-glycoproteinATP-dependent, saturable transport of this compound. nih.gov
MRP2-expressing insect cellsMRP2ATP-dependent uptake; transport can be stimulated by certain modulators. solvobiotech.comresearchgate.net
Smooth and Rough Endoplasmic Reticulum (rat liver)Endoplasmic reticulum transportersDemonstrated a rapid, time-dependent efflux of this compound, suggesting an asymmetric transport system. nih.gov

Transfected Cell Lines for Specific Transporter Evaluation

Transfected cell lines represent a more targeted approach to studying the interaction of this compound with specific transport proteins. By overexpressing a single transporter in a cell line that otherwise lacks it, researchers can isolate and characterize the function of that specific transporter in mediating the disposition of this compound.

A prominent example is the use of HeLa cells transfected with the cDNA for the organic anion-transporting polypeptide (oatp). Studies using this system have demonstrated that this compound is a high-affinity substrate for oatp. nih.gov The transport of radiolabeled this compound in these transfected cells was significantly higher compared to control cells, confirming the role of oatp in its uptake. nih.gov

These transfected cell systems are also invaluable for investigating species-specific differences in transporter activity. For instance, comparisons between rat and human MRP2 have been facilitated by expressing these transporters in cell lines and examining their transport of this compound. nih.gov Such studies have revealed that while rat Mrp2 transports this compound with Michaelis-Menten kinetics, human MRP2 exhibits more complex, cooperative kinetics. nih.gov

The following table highlights the application of transfected cell lines in this compound research.

Cell LineTransporter ExpressedResearch Focus
HeLaoatpCharacterization of this compound as a high-affinity substrate. nih.gov
Sf9 (insect cells)Bsep (Bile Salt Export Pump)Evaluation of the direct inhibitory effect of this compound on bile acid transport. nih.gov
CHO (Chinese Hamster Ovary)Oatp1Investigation of polyspecific substrate uptake. nih.gov
HEK293OCT1Used for screening inhibitor effects on specific transporters. pharmaron.com

In Vivo Animal Models for Pharmacokinetic and Toxicological Assessments

Rodent Models (e.g., Sprague-Dawley Rats, Mrp2-Deficient Rats)

Rodent models, particularly rats, are extensively used to investigate the in vivo pharmacokinetics and toxicology of this compound. The Sprague-Dawley rat is a commonly used outbred strain for general toxicology and pharmacokinetic studies due to its well-characterized physiology. taconic.com Studies in Sprague-Dawley rats have been crucial in understanding the cholestatic effects of this compound, where its administration can lead to a reduction in bile flow. nih.gov

A significant advancement in this area has been the use of genetically modified rodent models, such as the Mrp2-deficient TR- rat. These rats lack the functional Mrp2 transporter, which is critical for the biliary excretion of this compound. frontiersin.org Studies comparing normal (Wistar or Sprague-Dawley) and Mrp2-deficient rats have unequivocally demonstrated the essential role of Mrp2 in the transport of this compound and in the manifestation of its cholestatic effects. nih.gov For instance, while the infusion of this compound induces cholestasis in normal rats, this effect is absent in Mrp2-deficient rats, highlighting that the transport process itself is key to the toxicity. nih.govfrontiersin.org

The table below summarizes the key applications of different rodent models in the study of this compound.

Rodent ModelKey CharacteristicApplication in this compound Research
Sprague-Dawley RatGeneral purpose, well-characterized physiologyPharmacokinetic profiling and assessment of cholestatic potential. nih.gov
Wistar RatControl for Mrp2-deficient modelsBaseline for cholestasis induction studies. nih.gov
Mrp2-Deficient (TR-) RatLacks functional Mrp2 transporterDemonstrating the essential role of Mrp2 in biliary excretion and cholestasis. nih.govfrontiersin.org

Non-Human Primate Models

Non-human primates, such as the rhesus monkey, serve as important translational models in biomedical research due to their physiological and genetic proximity to humans. In the context of estrogen metabolism, in vitro studies using rhesus monkey liver homogenates have shown that this species can biosynthesize this compound in substantial yields from estradiol. nih.gov In fact, for the rhesus monkey, this compound is the predominant metabolite of estradiol formed in vitro. nih.gov This metabolic profile makes the rhesus monkey a potentially valuable model for studying the in vivo disposition and effects of endogenously produced this compound. While detailed in vivo pharmacokinetic and toxicological studies of exogenously administered this compound in non-human primates are less common in the literature, their metabolic capacity highlights their suitability for such future investigations.

Computational Modeling Approaches

Physiologically Based Kinetic (PBK) Modeling

Physiologically Based Kinetic (PBK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov These models integrate physiological parameters of the species of interest with compound-specific data to predict its concentration-time profile in various tissues. nih.gov

PBK models are also instrumental in in vitro to in vivo extrapolation (IVIVE), allowing researchers to predict the in vivo consequences of effects observed in vitro. nih.gov This is particularly relevant for assessing the potential toxicity of this compound, where understanding its concentration at the site of action (e.g., the hepatocyte) is crucial. The development and application of PBK models for this compound and related compounds are part of a broader effort to reduce reliance on animal testing in chemical risk assessment. nih.govnih.gov

CompoundModeling ApproachKey Insights
This compoundMechanistic modeling in sandwich-cultured human hepatocytesQuantified the relative contributions of basolateral and biliary efflux to hepatic disposition. nih.gov
Related Alkenylbenzenes (e.g., Estragole)PBK modeling for risk assessmentDemonstrated the use of read-across approaches to develop models for data-poor chemicals. nih.gov
Series of PhenolsPBK-based reverse dosimetryTranslated in vitro embryotoxicity data to in vivo developmental toxic potency. researchgate.net

Mechanistic Modeling of Hepatic Disposition

The hepatic disposition of Estradiol-17β-glucuronide (E217G), a cholestatic metabolite of estrogen, has been elucidated through mechanistic modeling in sandwich-cultured human hepatocytes. nih.govnih.govhelsinki.fi This in vitro system allows for the detailed study of the processes governing the uptake and efflux of compounds in the liver.

In the human liver, the journey of circulating E217G begins with its transport into hepatocytes, a process primarily mediated by organic anion transporting polypeptides (OATPs). nih.govnih.govhelsinki.fi Once inside the hepatocytes, E217G is actively excreted into the bile, a critical step for its elimination from the body. This biliary excretion is carried out by the multidrug-resistance associated protein 2 (MRP2). nih.govnih.govhelsinki.fi

To quantify the different clearance pathways, mechanistic modeling has been applied to data from studies with sandwich-cultured human hepatocytes. nih.govnih.gov The biliary excretion index of E217G was determined to be 45% ± 6%. nih.govnih.gov The intrinsic basolateral efflux clearance (CLint,BL) was found to be 1.6-fold higher than the intrinsic biliary excretion clearance (CLint,bile), highlighting the substantial role of basolateral transport in the elimination of this metabolite. nih.govnih.govhelsinki.fi

Table 1: In Vitro Hepatic Clearance Parameters for Estradiol-17β-glucuronide

Parameter Value (mean ± S.D.) Unit
Intrinsic Biliary Excretion Clearance (CLint,bile) 0.11 ± 0.06 (ml/min)/g liver
Intrinsic Basolateral Efflux Clearance (CLint,BL) 0.18 ± 0.03 (ml/min)/g liver

Simulations based on this mechanistic model have provided valuable insights into how hepatocytes manage increased levels of E217G. nih.govnih.govhelsinki.fi These simulations demonstrate that an increase in basolateral efflux can effectively lower the exposure of hepatocytes and bile to this cholestatic agent. nih.govnih.govhelsinki.fi This suggests a protective mechanism where basolateral efflux can compensate for impaired biliary excretion, and vice versa, to prevent the accumulation of E217G within the hepatocytes. nih.govnih.govhelsinki.fi However, in a scenario where both biliary and basolateral clearance processes are severely impaired (by 90%), the model predicts up to a 10-fold increase in hepatocyte exposure to E217G. nih.govnih.govhelsinki.fi

These findings underscore the importance of basolateral efflux transport, in conjunction with MRP2-mediated biliary excretion, in the hepatic disposition of E217G. This elimination pathway may be particularly crucial in conditions where basolateral efflux is induced, such as in cholestasis. nih.govhelsinki.fi

Clinical Relevance as a Biomarker in Diagnostic and Monitoring Applications

A biomarker is a characteristic that can be objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. who.int For a biomarker to be clinically useful, it needs to have high sensitivity and specificity. who.int

Estradiol-17β-glucuronide is a metabolite of estradiol, an estrogen steroid hormone, formed in the liver through glucuronidation by uridine 5′-diphospho-glucuronosyltransferase. nih.gov It is a known cholestatic agent, and its transport is of interest due to its potential involvement in the pathogenesis of intrahepatic cholestasis of pregnancy (ICP). nih.gov ICP is a condition that typically presents in the third trimester of pregnancy, coinciding with peak estrogen levels, and is characterized by pruritus and elevated serum bile acids in the mother. nih.gov It is hypothesized that elevated hepatic concentrations of E217G may play a role in triggering ICP. nih.gov Understanding the mechanisms of its hepatic disposition is therefore important for the prevention and management of this condition. nih.gov

The potential of Estradiol-17β-glucuronide as a biomarker stems from its role in liver function and its association with cholestasis. nih.govoup.com The intricate balance of its uptake and efflux from hepatocytes, mediated by transporters like OATPs, MRP2, MRP3, and MRP4, suggests that alterations in the function of these transporters could lead to changes in the circulating levels of E217G. nih.govnih.gov Therefore, monitoring the levels of Estradiol-17β-glucuronide in the blood could potentially serve as a biomarker for certain liver conditions.

In the context of drug-induced liver injury (DILI), biomarkers are crucial for confirming liver damage, assessing its severity, and determining the prognosis. frontiersin.org While traditional biomarkers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are widely used, they are not always specific to hepatotoxicity and often indicate that liver injury has already occurred. nih.gov The search for more sensitive and specific biomarkers is ongoing. nih.gov Given that E217G is a known cholestatic agent, its measurement could be particularly relevant in cases of drug-induced cholestasis. nih.govoup.com

Further research is needed to validate the clinical utility of Estradiol-17β-glucuronide as a standalone biomarker or as part of a panel of biomarkers for the diagnosis and monitoring of liver diseases. who.int Its connection to estrogen metabolism and cholestasis makes it a promising candidate for further investigation in specific clinical contexts, such as intrahepatic cholestasis of pregnancy and certain types of drug-induced liver injury. nih.gov

Emerging Research Directions and Future Outlook

Elucidation of Molecular Mechanisms Underlying Cholestasis Pathogenesis

Estradiol-17beta-glucuronide (E217G) is a known cholestatic agent, and ongoing research aims to unravel the precise molecular mechanisms driving this pathology. Cholestasis induced by E217G is characterized by a rapid, reversible, and dose-dependent reduction in bile flow. jst.go.jp The primary mechanism involves the inhibition of key canalicular transporters responsible for bile secretion.

Research has shown that E217G competitively inhibits the transport of bile acids. Studies using primary cultured rat hepatocytes have demonstrated mutual inhibition between E217G and taurocholate, indicating competition for uptake into hepatocytes and/or secretion into bile canaliculi. jst.go.jp

A significant focus of research is on the ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. Specifically, the bile salt export pump (BSEP; ABCB11) and the multidrug resistance-associated protein 2 (MRP2; ABCC2) are critically involved. nih.gov E217G has been shown to induce the internalization of both BSEP and MRP2 from the canalicular membrane into the cell's interior, thereby reducing their functional capacity to export bile salts and other organic anions. nih.gov This transporter retrieval is a key event in the pathogenesis of E217G-induced cholestasis.

Furthermore, estrogens and their metabolites can indirectly affect bile acid homeostasis by inhibiting the expression of the farnesoid X receptor (FXR), a nuclear receptor that regulates the transcription of several bile acid transporter genes. nih.gov This leads to a decrease in the expression of transporters in the canalicular membranes, causing retention of bile acids within hepatocytes and contributing to cholestatic liver injury. nih.gov

TransporterRole in Cholestasis PathogenesisEffect of this compound
BSEP (ABCB11) Primary transporter for bile salt secretion into bile.Inhibition of transport activity and induction of internalization from the canalicular membrane. nih.gov
MRP2 (ABCC2) Mediates the canalicular transport of various organic anions, including bilirubin (B190676) glucuronide and E217G itself.Inhibition of transport activity and induction of internalization from the canalicular membrane. nih.govoup.com
NTCP & OATPs Mediate the uptake of bile acids from the blood into hepatocytes.Inhibition of uptake, contributing to elevated serum bile acids. jst.go.jpresearchgate.net

Investigation of Cross-Talk Between Glucuronidation and Other Metabolic Pathways

Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of estrogens by increasing their water solubility. hmdb.ca This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with several isoforms capable of acting on estradiol (B170435). oup.com However, this pathway does not operate in isolation and exhibits significant cross-talk with other metabolic routes, such as sulfation and the influence of gut microbiota.

The enterohepatic circulation of estrogens is significantly influenced by the gut microbiome. Bacterial β-glucuronidases present in the gut can deconjugate this compound, releasing active estradiol, which can then be reabsorbed into the circulation. nih.gov This process effectively prolongs the half-life and systemic exposure to active estrogens. Research into the activity of specific gut microbial species and their β-glucuronidase enzymes is a burgeoning field, as it may explain inter-individual differences in estrogen metabolism and risk for estrogen-related diseases. nih.gov

Interacting PathwayKey Enzymes/FactorsImpact on this compound
Sulfation Sulfotransferases (SULTs)Competes with glucuronidation for estradiol conjugation and can lead to dually conjugated metabolites. oup.comnih.gov
Gut Microbiome Bacterial β-glucuronidasesDeconjugation of E217G in the gut, leading to reabsorption of active estradiol (enterohepatic circulation). nih.gov
Phase I Metabolism Cytochrome P450 enzymes (CYPs)Hydroxylation of estradiol prior to conjugation can influence the site and rate of subsequent glucuronidation.

Development of Therapeutic Strategies Targeting this compound-Mediated Effects

Given the role of E217G in cholestasis, research has focused on developing therapeutic strategies to counteract its effects. One promising approach involves the use of compounds that can enhance the biliary excretion of E217G and other cholestatic agents.

Sodium tauroursodeoxycholate (T-UDCA) has been shown to be effective in improving E217G-induced cholestasis in animal models. nih.gov T-UDCA administration significantly prevents the reduction in bile flow caused by E217G and increases the biliary excretion rate of E217G itself. nih.gov This suggests that T-UDCA may act by stimulating the excretory function of the liver, potentially by modulating the activity or localization of canalicular transporters. The finding that T-UDCA did not significantly alter the excretion of the dually conjugated metabolite estradiol-3-sulfate-17beta-glucuronide suggests a specific mechanism of action on E217G transport. nih.gov

Future therapeutic strategies may also focus on modulating the activity of nuclear receptors like FXR, which are suppressed by estrogens. nih.gov FXR agonists could potentially restore the expression of BSEP and other bile acid transporters, thereby alleviating cholestasis. Another avenue of investigation is the development of specific inhibitors of the organic anion-transporting polypeptides (OATPs) that are involved in the hepatic uptake of E217G, which could reduce its intracellular concentration and subsequent cholestatic effects.

Advancements in Predictive Modeling for In Vitro-In Vivo Extrapolation

Predicting the in vivo effects of compounds like this compound from in vitro data is a significant challenge in toxicology and drug development. In vitro-to-in vivo extrapolation (IVIVE) models are becoming increasingly sophisticated, aiming to bridge this gap.

Physiologically based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of estrogens and their metabolites. researchgate.net These models incorporate in vitro data on parameters such as metabolic clearance and protein binding to predict in vivo concentrations. For estrogenic compounds, IVIVE is crucial for assessing the risk of endocrine disruption. nih.gov

The development of these models relies on accurate in vitro data for key processes. For instance, in vitro assays using liver microsomes or recombinant UGT enzymes are used to determine the kinetics of E217G formation. nih.gov These data, along with information on transporter kinetics, can be integrated into PBPK models to predict the likelihood of cholestasis or other adverse effects in vivo. The goal is to create models that can accurately forecast the in vivo response from in vitro activity, reducing the reliance on animal testing and providing a more robust basis for risk assessment. researchgate.net

Role in Reproductive Health and Endocrine Disruptor Research

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the endocrine system. wikipedia.org Many EDCs are known to interact with estrogen signaling pathways. thelivelhealthhub.com Research is increasingly focusing on how EDCs can affect the metabolism of endogenous hormones like estradiol. Some EDCs have been shown to modulate the expression and activity of UGTs and ABC transporters involved in the elimination of estradiol and its metabolites. nih.gov For example, compounds like bisphenol A (BPA) and genistein (B1671435) can alter the expression of MRP transporters and sulfotransferases, thereby affecting the cellular levels of estradiol. nih.gov

By disrupting the normal glucuronidation and excretion of estradiol, EDCs can lead to an accumulation of active hormone, potentially contributing to reproductive disorders and hormone-sensitive cancers. thelivelhealthhub.com Therefore, understanding the interactions between EDCs and the metabolic pathways of estrogens, including the formation and transport of this compound, is a critical area of research for assessing the risks posed by these environmental chemicals to reproductive health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying estradiol-17beta-glucuronide in biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d4) for high sensitivity and specificity. Validate assays for matrix effects (e.g., plasma, urine) and cross-reactivity with structurally similar metabolites (e.g., estriol-3-glucuronide) .
  • Experimental Design : Include calibration curves spanning physiological and pharmacological ranges (0.1–100 nM), and validate recovery rates using spiked samples. For tissue distribution studies, homogenize samples in methanol-water (70:30) to stabilize glucuronide conjugates .

Q. How can in vitro models be optimized to study this compound transport by hepatic transporters?

  • Methodology : Use transfected cell lines (e.g., HEK293-OATP1B1 or MDCKII-MRP2) to assess uptake or efflux. Preincubate cells with inhibitors (e.g., rifampicin for OATP1B1 or MK571 for MRP2) to confirm transporter-specific activity. Measure substrate kinetics (Km, Vmax) using radiolabeled this compound (³H or ¹⁴C) .
  • Data Interpretation : Normalize transport rates to protein content and account for nonspecific binding using parallel experiments in vector-only control cells .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced cholestasis, and how can they be modeled experimentally?

  • Methodology : Use in vivo rat models with sustained cholestasis induced by repeated intravenous dosing (e.g., 15 µmol/kg initial dose followed by 7.5 µmol/kg every 60 min). Assess bile flow reduction (40–70%) and paracellular permeability via retrograde administration of cholera toxin B-FITC .
  • Advanced Techniques : Confocal microscopy to visualize internalization of canalicular transporters (e.g., Bsep, Mrp2) and tight junction proteins (ZO-1, occludin). Combine with Western blotting to quantify apical membrane vs. intracellular transporter pools .

Q. How does CYP2C8-mediated oxidation of this compound influence its metabolic fate?

  • Methodology : Incubate this compound with human liver microsomes (HLMs) or recombinant CYP2C7. Monitor formation of 2-hydroxy-estradiol-17beta-glucuronide using LC-MS/MS. Compare activity in male vs. female HLMs to assess sex-dependent metabolism .
  • Kinetic Analysis : Determine enzyme kinetics (Km, kcat) under NADPH-regenerating conditions. Use chemical inhibitors (e.g., montelukast for CYP2C8) or siRNA knockdown to confirm isoform specificity .

Q. What experimental strategies resolve contradictions in transporter inhibition data for this compound?

  • Case Study : OATP1B1 inhibition by glibenclamide (IC50 = 1.4 µM in HEK293 cells) vs. lovastatin (IC50 = 28 µM in HEK293-OATP1B1).
  • Resolution : Standardize assay conditions (substrate concentration, incubation time) and account for nonspecific binding. Use physiologically relevant inhibitor concentrations (e.g., ≤10× plasma Cmax) .
  • Advanced Modeling : Apply physiologically based pharmacokinetic (PBPK) models incorporating transporter Km and inhibitor Ki values derived from Cheng-Prusoff equations .

Q. How does this compound interact with drug transporters in the context of multidrug resistance?

  • Methodology : Evaluate MRP2 potentiation using vesicular transport assays. Preincubate membrane vesicles with this compound and measure ATP-dependent transport of prototypic substrates (e.g., leukotriene C4). Use MRP2-deficient rat models (e.g., TR⁻) as negative controls .
  • Mechanistic Insight : Assess competitive vs. allosteric interactions via Schild analysis or kinetic dose-response curves .

Methodological Considerations

Q. What are the limitations of using this compound as a probe substrate in transporter studies?

  • Key Issues : Substrate-dependent inhibition profiles (e.g., OATP1B1 inhibition varies with this compound vs. estrone-3-sulfate). Address by validating findings with multiple substrates .
  • Mitigation : Use human hepatocytes or in situ liver perfusion models to preserve physiological transporter interplay .

Q. How can time-dependent effects of this compound on transporter localization be quantified?

  • Protocol : Treat hepatocyte couplets with this compound (50 µM) and track Bsep/Mrp2 redistribution via live-cell imaging. Use cAMP analogs (e.g., dB-cAMP) to stimulate canalicular reinsertion .
  • Quantitative Analysis : Apply image analysis software (e.g., ImageJ) to calculate fluorescence intensity ratios (canalicular vs. intracellular) over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol-17beta-glucuronide
Reactant of Route 2
Estradiol-17beta-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.